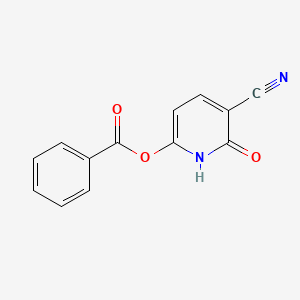
2-(4-Chloro-2-iodophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-2-iodophenyl)ethan-1-ol is an organic compound characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with an ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-iodophenyl)ethan-1-ol typically involves the halogenation of a phenyl ring followed by the introduction of an ethanol group. One common method involves the iodination of 4-chlorophenol, followed by a reaction with ethylene oxide under basic conditions to introduce the ethanol group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation reactions using chlorine and iodine sources, followed by the addition of ethylene oxide. These processes are optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-2-iodophenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The halogen atoms can be reduced to form a less substituted phenyl ring.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to substitute the halogen atoms.
Major Products Formed
Oxidation: Formation of 2-(4-Chloro-2-iodo-phenyl)acetaldehyde or 2-(4-Chloro-2-iodo-phenyl)acetic acid.
Reduction: Formation of 2-(4-Chloro-phenyl)-ethanol or 2-(4-Iodo-phenyl)-ethanol.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-2-iodophenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-2-iodophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards certain biological targets, potentially leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chloro-phenyl)-ethanol
- 2-(4-Iodo-phenyl)-ethanol
- 2-(4-Bromo-2-iodo-phenyl)-ethanol
Uniqueness
2-(4-Chloro-2-iodophenyl)ethan-1-ol is unique due to the presence of both chlorine and iodine atoms, which can influence its chemical reactivity and biological activity. This dual halogenation can provide distinct properties compared to compounds with only one type of halogen.
Eigenschaften
Molekularformel |
C8H8ClIO |
|---|---|
Molekulargewicht |
282.50 g/mol |
IUPAC-Name |
2-(4-chloro-2-iodophenyl)ethanol |
InChI |
InChI=1S/C8H8ClIO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 |
InChI-Schlüssel |
QNGDNQNZADWLNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)I)CCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)acetonitrile](/img/structure/B8625663.png)




![4-oxo-5,6,7,8-tetrahydro-1H-cyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B8625682.png)



